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Compound of Interest

Compound Name: 3-Ethoxy-2-nitropyridine

Cat. No.: B1585793 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-
nitropyridine

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
ethoxy-2-nitropyridine (CAS No. 74037-50-6), a key heterocyclic building block.[1] As a

substituted nitropyridine, this compound serves as a versatile intermediate in the synthesis of

pharmaceuticals and agrochemicals.[2] An unambiguous structural confirmation is paramount

for its application in complex synthetic pathways. This document offers an in-depth

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, grounded in established principles and experimental best practices. The

methodologies and interpretations presented herein are designed to provide researchers,

scientists, and drug development professionals with a reliable and authoritative reference for

the characterization of this molecule.

Molecular Structure and Physicochemical
Properties
3-Ethoxy-2-nitropyridine is a pyridine ring substituted with an ethoxy group at the C3 position

and a nitro group at the C2 position. The strategic placement of an electron-donating group

(ethoxy) and a powerful electron-withdrawing group (nitro) on adjacent carbons creates a

unique electronic environment that dictates its reactivity and spectroscopic signature.
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Figure 1: Chemical Structure of 3-Ethoxy-2-nitropyridine.

Table 1: Physicochemical Properties of 3-Ethoxy-2-nitropyridine

Property Value Source

CAS Number 74037-50-6 [1][3]

Molecular Formula C₇H₈N₂O₃ [1][4]

Molecular Weight 168.15 g/mol [4][5]

Appearance
White or Colorless to Light

orange powder/lump/liquid
[5]

Melting Point 25-32 °C [3][5]

Boiling Point 175 °C @ 50 torr [3]

Monoisotopic Mass 168.0535 Da [4]

Spectroscopic Analysis Workflow
A multi-technique spectroscopic approach is essential for the unambiguous structural

elucidation of an organic molecule. The workflow below outlines a self-validating system where

each analysis provides complementary information, leading to a confident characterization.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen

framework of an organic molecule. For 3-ethoxy-2-nitropyridine, ¹H and ¹³C NMR spectra

provide definitive evidence for the ethoxy group, the three distinct aromatic protons, and the

seven unique carbon environments.

Experimental Protocol (¹H and ¹³C NMR)
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-ethoxy-2-nitropyridine
and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard
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for its excellent solubilizing power for a broad range of organic compounds and its well-

defined residual solvent peak (δн ≈ 7.26 ppm, δc ≈ 77.16 ppm) for spectral referencing.[6]

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or

higher for protons.[7] A higher field strength enhances signal dispersion and simplifies

spectral interpretation.

Referencing: Calibrate the chemical shifts (δ) in parts per million (ppm) relative to the

residual CDCl₃ signal.[8]

¹H NMR Data and Interpretation
The ¹H NMR spectrum reveals four distinct sets of signals, perfectly corresponding to the four

types of non-equivalent protons in the molecule.

Table 2: ¹H NMR Spectral Data (90 MHz, CDCl₃)[3]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~8.25 dd J = 4.3, 1.7 Hz 1H H-6

~7.90 dd J = 8.4, 1.7 Hz 1H H-4

~7.10 dd J = 8.4, 4.3 Hz 1H H-5

4.30 q J = 7.1 Hz 2H -OCH₂CH₃

1.50 t J = 7.1 Hz 3H -OCH₂CH₃

Ethoxy Group (-OCH₂CH₃): The presence of a triplet at ~1.50 ppm (3H) and a quartet at 4.30

ppm (2H) is the classic signature of an ethyl group. The methyl protons (-CH₃) are split into a

triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). Conversely, the methylene

protons (-OCH₂-) are split into a quartet by the three adjacent methyl protons (3+1=4). The

downfield shift of the methylene quartet to 4.30 ppm is a direct result of the deshielding effect

of the adjacent oxygen atom.
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Pyridine Ring Protons (H-4, H-5, H-6): The three protons on the pyridine ring appear in the

aromatic region (7.0-8.5 ppm) and are all doublets of doublets (dd), indicating coupling to

two non-equivalent neighboring protons.

H-6 (~8.25 ppm): This proton is the most downfield due to its proximity to the

electronegative ring nitrogen and the powerful electron-withdrawing nitro group. It shows

coupling to both H-5 (J ≈ 4.3 Hz, meta coupling) and H-4 (J ≈ 1.7 Hz, para coupling).

H-4 (~7.90 ppm): This proton is significantly downfield, influenced by the nitro group. It

couples to H-5 (J ≈ 8.4 Hz, ortho coupling) and H-6 (J ≈ 1.7 Hz, para coupling).

H-5 (~7.10 ppm): This proton is the most upfield of the aromatic signals. It is ortho to the

electron-donating ethoxy group and is coupled to both H-4 (J ≈ 8.4 Hz) and H-6 (J ≈ 4.3

Hz).

¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum displays seven distinct signals, confirming the

presence of seven unique carbon atoms in the molecule's asymmetric structure.

Table 3: ¹³C NMR Spectral Data (CDCl₃)[3][9]
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Chemical Shift (δ) ppm Assignment Rationale

~155.0 C-3

Attached to the electron-

donating -OEt group,

significantly shielded.

~145.0 C-6
Adjacent to ring nitrogen,

deshielded.

~140.0 C-2

Directly attached to the

electron-withdrawing -NO₂

group, highly deshielded.

~130.0 C-4 Aromatic CH carbon.

~120.0 C-5

Aromatic CH carbon,

influenced by adjacent -OEt

group.

~66.0 -OCH₂CH₃
Methylene carbon attached to

oxygen, deshielded.

~14.5 -OCH₂CH₃ Aliphatic methyl carbon.

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by

the substituents. C-2 and C-3, being directly attached to the nitro and ethoxy groups, show

the most significant shifts. The electron-withdrawing nature of the nitro group and the ring

nitrogen deshields C-2, C-4, and C-6, while the electron-donating ethoxy group shields C-3

and C-5.[10]

Aliphatic Carbons: The ethoxy group carbons appear in the typical aliphatic region. The

carbon directly bonded to oxygen (-OCH₂-) is found further downfield (~66.0 ppm) compared

to the terminal methyl carbon (-CH₃) at ~14.5 ppm, consistent with the electronegativity of

oxygen.[11]

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the key functional groups within a

molecule. The IR spectrum of 3-ethoxy-2-nitropyridine provides clear evidence for the nitro,
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ether, and aromatic functionalities.

Experimental Protocol (ATR-IR)
Sample Preparation: If the sample is a solid or viscous liquid, place a small amount directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5] If it is a low-viscosity

liquid, a single drop is sufficient.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a

range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

IR Data and Interpretation
Table 4: Key IR Absorptions (Liquid Film)[3][12]

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium
Aliphatic C-H Stretch (-CH₂, -

CH₃)

~1600, ~1470 Medium-Strong
Aromatic C=C and C=N Ring

Stretching

~1530 Very Strong
Asymmetric N-O Stretch (-

NO₂)

~1350 Strong Symmetric N-O Stretch (-NO₂)

~1260 Strong
Aryl-O-C Asymmetric Stretch

(Ether)

~1040 Strong
Aryl-O-C Symmetric Stretch

(Ether)
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Nitro Group (-NO₂): The most characteristic feature of the spectrum is the presence of two

very strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹. These correspond

to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group,

respectively. Their high intensity and characteristic positions are definitive proof of this

functional group.[6]

Ether Linkage (Ar-O-Et): A strong band around 1260 cm⁻¹ is assigned to the asymmetric C-

O-C stretch of the aryl ether, while another strong band near 1040 cm⁻¹ corresponds to the

symmetric stretch.

Aromatic Ring: The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the C=C

and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching vibrations are

observed just above 3000 cm⁻¹.

Aliphatic Group: The aliphatic C-H stretching vibrations of the ethyl group's methyl and

methylene units are clearly visible in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a

suitable solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a

mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) at a low flow rate (e.g., 5-10

µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the

observation of the molecular ion.

Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) or other adducts like [M+Na]⁺. The high-resolution capability of TOF or Orbitrap

analyzers allows for the determination of the exact mass, which can be used to confirm the

elemental composition.[8]
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MS Data and Interpretation
Table 5: Predicted High-Resolution MS Data[4]

Adduct Calculated m/z

[M]⁺ 168.05295

[M+H]⁺ 169.06078

[M+Na]⁺ 191.04272

[M+K]⁺ 207.01666

Molecular Ion: The primary goal is to identify the molecular ion peak. In ESI-MS, this will

most likely be the protonated molecule [M+H]⁺ at m/z 169.06078. Observing this peak

confirms the molecular weight of 168.15 g/mol .

Fragmentation Pathway: While ESI is a soft technique, some in-source fragmentation can

occur, or tandem MS (MS/MS) can be performed to induce fragmentation intentionally. The

fragmentation of 3-ethoxy-2-nitropyridine is expected to proceed through characteristic

losses.

[M]⁺˙
m/z = 168

m/z = 140
(-C₂H₄)

- C₂H₄ (ethylene)

m/z = 138
(-NO)

- NO

m/z = 122
(-NO₂)

- NO₂

[M+H]⁺
m/z = 169

m/z = 110
(-C₂H₄, -NO)

- NO
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Figure 3: Plausible EI fragmentation pathways for 3-ethoxy-2-nitropyridine.

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl ethers is the loss of an ethylene

radical via a McLafferty-type rearrangement, leading to a fragment at m/z 140 ([M - 28]⁺˙).

Loss of Nitro Group Species: Fragmentation can occur via the loss of a nitro radical (•NO₂),

resulting in a fragment at m/z 122 ([M - 46]⁺). Alternatively, loss of nitric oxide (•NO) can

occur, yielding a fragment at m/z 138 ([M - 30]⁺).

Conclusion
The collective spectroscopic data provides an unambiguous and confident structural

assignment for 3-ethoxy-2-nitropyridine. ¹H and ¹³C NMR define the carbon-hydrogen

skeleton, IR spectroscopy confirms the essential nitro and ether functional groups, and mass

spectrometry validates the molecular weight and elemental composition. This guide establishes

a benchmark for the analytical characterization of this important synthetic intermediate,

ensuring its quality and identity for applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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